molecular formula C12H7ClN2 B158663 2-Chloro-5-phenylnicotinonitrile CAS No. 10177-10-3

2-Chloro-5-phenylnicotinonitrile

Cat. No. B158663
CAS RN: 10177-10-3
M. Wt: 214.65 g/mol
InChI Key: DBOYDCQWVLJOJG-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylnicotinonitrile is a chemical compound with the CAS Number: 10177-10-3 . It has a molecular weight of 214.65 .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-phenylnicotinonitrile is 1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Solar Cell Advancements

  • Dye-Sensitized Solar Cells : A derivative of phenylnicotinonitrile, including 2-Chloro-5-phenylnicotinonitrile, was used to improve the performance of dye-sensitized solar cells. It showed an increase in open-circuit potential but a decrease in short current density, indicating its potential for enhancing solar cell efficiency (Mazloum‐Ardakani et al., 2018).

Chemical Synthesis

  • Synthesis of Pyridine Derivatives : Research on the reaction of ethyl benzoylacetate with malononitrile has led to the synthesis of new pyridine and pyridazine derivatives, including compounds related to 2-Chloro-5-phenylnicotinonitrile (Abdelrazek et al., 2001).
  • Anticancer Compounds : 2-Aminonicotinonitrile derivatives, related to 2-Chloro-5-phenylnicotinonitrile, were synthesized and assessed for anticancer properties, showing potential in the development of new anticancer drugs (Mansour et al., 2021).

Materials Science

  • Corrosion Inhibition : Derivatives of 2-aminopyridine, closely related to 2-Chloro-5-phenylnicotinonitrile, have been investigated as corrosion inhibitors for mild steel, indicating their potential in protective coatings and materials preservation (Verma et al., 2018).

Biological Applications

  • Antimicrobial Activities : Various heterocyclic substances derived from arylhydrazononitriles, akin to 2-Chloro-5-phenylnicotinonitrile, demonstrated promising antimicrobial activities, which can be crucial in the development of new antimicrobial agents (Behbehani et al., 2011).

Environmental and Analytical Chemistry

  • Water Pollution Monitoring : A study on Rhodococcus erythropolis ZJB-09149 revealed its ability to transform 2-chloro-3-cyanopyridine, a compound related to 2-Chloro-5-phenylnicotinonitrile, into 2-chloronicotinic acid, highlighting its application in environmental biotechnology and pollution monitoring (Jin et al., 2011).

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-5-phenylnicotinonitrile provides information on its potential hazards . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-chloro-5-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOYDCQWVLJOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377266
Record name 2-chloro-5-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenylnicotinonitrile

CAS RN

10177-10-3
Record name 2-chloro-5-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 68.4 grams (0.45 mole) of phosphorus oxychloride is warmed to a gentle reflux, and 38.9 grams (0.18 mole) of 3-cyano-5-phenylpyridin-2-one is added. Upon completion of addition, 93.6 grams (0.45 mole) of phosphorous pentachloride is added in small portions to maintain the gentle reflux. Upon completion of addition, the reaction mixture is then warmed slowly to about 140° C. where it is stirred for one hour. The reaction mixture is cooled, and excess phosphorus oxychloride is removed under reduced pressure. The concentrate is then poured into 400 grams of ice, where it is stirred until the ice melts. The mixture is then extracted with three 200 mL portions of methylene chloride and 100 mL of diethyl ether. The combined extracts are washed with 150 mL of water and 150 mL of an aqueous solution saturated with sodium chloride. The organic layer is dried with sodium sulfate and filtered. The filtrate is concentrated under reduced pressure at 30° C. to a residue. The residue is distilled under vacuum, yielding 35.4 grams of 2-chloro-3-cyano-5-phenylpyridine, bp 175°-179° C./4 mm Hg., as a crystalline material. The crystalline 2-chloro-3-cyano-5-phenylpyridine is recrystallized from hexane/methylene chloride, mp 149°-150° C.
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
93.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile (2.50 g, 12.7 mmol) was added to a suspension of POCl3 (1.5 ml) and PCl5 (7.35 g) at room temperature. The suspension was then stirred at reflux for 1 hour. The reaction mixture was cooled to room temperature and added cautiously to iced water. The solution was then adjusted to pH 11 with sodium carbonate and the resulting white solid was filtered, washed with water, then dried in vacuo to afford the title compound as a solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FN Johnson, SP Battista, D Reid - Journal of Pharmaceutical …, 1973 - Wiley Online Library
A series of 5‐phenylnicotinamides and 1‐methyl‐5‐phenylnipecotamides was synthesized as simplified lysergic acid analogs. Pharmacological evaluation showed that, in general, …
Number of citations: 3 onlinelibrary.wiley.com
GE Hardtmann, B Huegi, G Koletar… - Journal of Medicinal …, 1974 - ACS Publications
Two approaches for the synthesis of 1-substituted 4-phenylpyrido [2, 3-d] pyrimidin-2 (Iff)-ones are described. One pathway utilizes 2-amino-3-benzoylpyridine as a starting material …
Number of citations: 24 pubs.acs.org
A Anighoro, D Graziani, I Bettinelli, A Cilia… - Bioorganic & Medicinal …, 2015 - Elsevier
… was reacted following a Büchwald–Hartwig or nucleophilic aromatic substitution (S N Ar) methodology with bromobenzene, 1-bromo-2-nitrobenzene and 2-chloro-5-phenylnicotinonitrile…
Number of citations: 19 www.sciencedirect.com
W Yu, PG Bulger, KM Maloney - Green Chemistry, 2016 - pubs.rsc.org
… 5i 2-Chloro-5-phenylnicotinonitrile gave the corresponding 3-aminoisoxazole 11 in 95% yield (entry 7) and 2-fluoro-6-(pyrrolidin-1-yl)nicotinonitrile gave 6-(pyrrolidin-1-yl)isoxazolo[5,4-…
Number of citations: 6 pubs.rsc.org

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